molecular formula C16H18N2O4S2 B2979742 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 921907-27-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2979742
CAS No.: 921907-27-9
M. Wt: 366.45
InChI Key: ZMETYSBOENGTNI-UHFFFAOYSA-N
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Description

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a benzoxazepine derivative featuring a sulfonamide-linked 5-methylthiophene moiety. Its structure includes a seven-membered oxazepine ring fused to a benzene ring, with 3,3-dimethyl and 4-oxo substituents enhancing rigidity and electronic properties.

Key structural features:

  • Core: Benzo[b][1,4]oxazepine with 3,3-dimethyl and 4-oxo groups.
  • Substituent: 5-Methylthiophene-2-sulfonamide at position 6.
  • Molecular formula: C₁₉H₂₁N₂O₄S₂ (based on analogs in ).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-4-7-14(23-10)24(20,21)18-11-5-6-12-13(8-11)22-9-16(2,3)15(19)17-12/h4-8,18H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMETYSBOENGTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core This can be achieved through a cyclization reaction of an appropriate precursor, such as a dihydrobenzoxazepine derivative, under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential antimicrobial, antiviral, or anticancer properties.

  • Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in the Benzo[b][1,4]oxazepine Family

5-Ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
  • Structural differences :
    • Position 5 : Isobutyl group replaces hydrogen.
    • Thiophene substituent : 5-Ethyl instead of 5-methyl.
  • Ethyl substitution on thiophene may enhance lipophilicity compared to methyl .
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide
  • Structural differences :
    • Position 5 : Allyl group instead of hydrogen.
    • Sulfonamide position : Attached at position 7 instead of 7.
  • Impact :
    • Allyl substitution introduces unsaturation, affecting reactivity and metabolic stability.
    • Positional isomerism (7 vs. 8) could influence intramolecular interactions .
N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide
  • Structural differences :
    • Sulfonamide group : Naphthalene replaces thiophene.
  • Naphthalene’s electron-rich structure alters electronic properties compared to thiophene .
Table 1: Key Spectral Features of Selected Analogs
Compound IR ν(C=O) (cm⁻¹) IR ν(C=S) (cm⁻¹) ¹H-NMR (δ, ppm) Key Signals Reference
Target Compound 1663–1682 N/A 3,3-dimethyl (δ 1.2–1.5), thiophene (δ 6.8–7.2)
5-Ethyl-N-(5-isobutyl-...)thiophene-2-sulfonamide Not reported Not reported Isobutyl (δ 0.9–1.1), ethyl (δ 1.3–1.5)
N-(5-Allyl-...)thiophene-2-sulfonamide Not reported Not reported Allyl protons (δ 5.1–5.9)
Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) Absent 1247–1255 Aromatic protons (δ 7.0–8.5)

Structure-Activity Relationship (SAR) Insights

  • Substituent position : Sulfonamide at position 8 (target compound) vs. 7 (allyl analog) may affect binding orientation in biological targets .
  • Electronic effects : The 4-oxo group in the oxazepine ring enhances hydrogen-bond acceptor capacity, critical for receptor interactions .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structural framework characterized by a benzoxazepine core and a sulfonamide group. The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties.

Property Value
Molecular Formula C₁₈H₁₉N₃O₄S
Molecular Weight 357.42 g/mol
CAS Number 921811-13-4
Chemical Structure Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. Notably, it has shown superior activity compared to traditional antibiotics such as ampicillin.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against sensitive strains.
  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis by binding to specific targets within the bacterial ribosome.

Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against several fungal strains with promising results:

Fungal Strain MIC (mg/mL)
T. viride0.004
A. fumigatus0.06

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzoxazepine core and sulfonamide group can significantly affect biological activity. For instance:

  • Substituting different alkyl groups on the nitrogen atom alters the compound's solubility and potency.
  • The presence of the 4-oxo group is critical for maintaining antimicrobial efficacy.

Case Study 1: Efficacy Against E. coli

In a controlled study involving various derivatives of the compound, it was found that this compound had an MIC of 0.004 mg/mL against E. coli, indicating strong antibacterial properties .

Case Study 2: Therapeutic Potential

A recent investigation into the therapeutic applications of this compound highlighted its potential role in treating infections caused by resistant bacterial strains. The study demonstrated that the compound could serve as a lead for developing new antibiotics .

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